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Compound of Interest

Compound Name: Psb-KD107

Cat. No.: B10794380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the GPR18 agonist, Psb-
KD107, and detailed protocols for its use in preclinical animal models. The information is

intended to guide researchers in designing and executing in vivo studies to evaluate the

therapeutic potential of this compound.

Introduction
Psb-KD107 is a potent and selective, non-lipid-like agonist for the G protein-coupled receptor

18 (GPR18), also known as the N-arachidonyl glycine receptor. GPR18 is an orphan receptor

that is activated by the endocannabinoid N-arachidonyl glycine and the natural cannabinoid Δ⁹-

tetrahydrocannabinol (THC). Psb-KD107 exhibits higher potency and efficacy than THC in

activating GPR18.[1][2] Emerging research has highlighted the role of GPR18 in various

physiological processes, including cardiovascular function and inflammation, making Psb-
KD107 a valuable tool for investigating the therapeutic potential of targeting this receptor.[3][4]

Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for Psb-
KD107 in various animal model studies.
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1 mg/kg
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(assumed
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Once
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3 weeks

Not

explicitly
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referred to

as

"vehicle"

Signaling Pathway
Psb-KD107 exerts its biological effects through the activation of GPR18. The downstream

signaling cascade involves multiple pathways that can vary depending on the cell type and

tissue context. In the vasculature, GPR18 activation is primarily linked to the Gαi protein,

leading to the activation of the PI3K/Akt pathway, which in turn phosphorylates and activates

endothelial nitric oxide synthase (eNOS). This results in the production of nitric oxide (NO), a

potent vasodilator. The subsequent increase in cyclic guanosine monophosphate (cGMP) and

activation of potassium (K+) channels contribute to smooth muscle relaxation and vasodilation.

[3] In other contexts, GPR18 activation has been associated with the Gαs protein and

subsequent activation of the cAMP-PKA signaling pathway.
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Caption: GPR18 Signaling Pathway activated by Psb-KD107.

Experimental Protocols
The following are detailed protocols for the use of Psb-KD107 in two distinct animal models.

Protocol 1: Assessment of Cardiovascular Effects in
Rats
This protocol is adapted from studies investigating the vasodilatory and hemodynamic effects

of Psb-KD107.

1. Animal Model:

Species: Rat (e.g., Wistar)

Sex: Male

Weight: 250-300g

2. Psb-KD107 Formulation:

Dissolve Psb-KD107 in a vehicle of either 1% Tween 80 in physiological saline or a mixture

of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) at a ratio of 1:3 (pH 7.2).
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The final concentration should be calculated to deliver a dose of 10 mg/kg in an injection

volume of 1 mL/kg.

3. Experimental Workflow:

Start

Animal Acclimatization

Anesthesia
(e.g., Thiopental sodium, 75 mg/kg i.p.)

Surgical Preparation
(e.g., Carotid artery cannulation)

Stabilization Period
(approx. 20 min)

Psb-KD107 Administration
(10 mg/kg i.p.)

Data Collection
(Blood Pressure, Heart Rate, ECG)

End of Experiment
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Caption: Experimental Workflow for Cardiovascular Studies.

4. In Vivo Hemodynamic Measurements: a. Anesthetize the rat with an appropriate anesthetic

(e.g., thiopental sodium, 75 mg/kg i.p.). b. Surgically expose and cannulate the left carotid

artery with polyethylene tubing filled with a heparinized saline solution. c. Connect the cannula

to a pressure transducer for continuous blood pressure and heart rate monitoring. d. Allow for a

stabilization period of approximately 20 minutes. e. Administer Psb-KD107 (10 mg/kg) or

vehicle via intraperitoneal injection. f. Record hemodynamic parameters continuously for a

predefined period (e.g., 60-120 minutes). g. For chronic studies, administer Psb-KD107 or

vehicle once daily for the desired duration (e.g., 8 days) and perform measurements at

specified time points.

5. Ex Vivo Vasorelaxation Studies: a. Following the in vivo experiments, euthanize the animal.

b. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution. c. Clean the

aorta of adherent connective and adipose tissue and cut it into rings (2-3 mm in width). d.

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C

and bubbled with 95% O₂ and 5% CO₂. e. Pre-contract the aortic rings with a submaximal

concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM). f. Once a stable contraction is

achieved, add cumulative concentrations of Psb-KD107 to the organ bath to generate a

concentration-response curve. g. Record the changes in isometric tension to determine the

vasorelaxant effect of Psb-KD107.

Protocol 2: Evaluation of Anti-Inflammatory and
Myogenic Effects in a Mouse Model of Duchenne
Muscular Dystrophy
This protocol is based on studies investigating the therapeutic potential of Psb-KD107 in the

mdx mouse model of Duchenne Muscular Dystrophy.

1. Animal Model:

Species: Mouse

Strain: mdx (a model for Duchenne Muscular Dystrophy)
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Age: 4-5 weeks at the start of treatment

2. Psb-KD107 Formulation:

The specific vehicle used in the primary study was not explicitly stated. It is recommended to

use a vehicle that is well-tolerated and suitable for the solubility of Psb-KD107, such as

saline with a low percentage of a solubilizing agent (e.g., DMSO or Tween 80), after

conducting appropriate vehicle safety assessments.

The final concentration should be calculated to deliver a dose of 1 mg/kg.

3. Experimental Procedure: a. House the mdx mice under standard laboratory conditions. b.

Randomly assign mice to either the Psb-KD107 treatment group or a vehicle control group. c.

Administer Psb-KD107 (1 mg/kg) or vehicle via injection (the exact route, likely intraperitoneal,

should be optimized) once weekly for a period of 3 weeks. d. At the end of the treatment

period, perform functional assessments such as in situ muscle force measurements of the

tibialis anterior muscle. e. Following functional assessments, euthanize the mice and collect

tissues (e.g., tibialis anterior, diaphragm) for histological and molecular analysis. f. For

histological analysis, freeze the muscle tissue in isopentane pre-cooled in liquid nitrogen. g.

Perform cryosections and stain for markers of inflammation (e.g., F4/80 for macrophages),

fibrosis (e.g., Sirius Red), and muscle regeneration (e.g., embryonic myosin heavy chain,

Pax7). h. For molecular analysis, extract RNA or protein from muscle tissue to assess gene

and protein expression of inflammatory and myogenic markers via qPCR or Western blotting,

respectively.

Safety and Toxicology
In the reported studies, Psb-KD107 at the tested doses did not show significant adverse

effects. In the cardiovascular study, the initial effects on blood pressure and heart rate after a

single administration were not observed after repeated daily administrations for eight days.

Psb-KD107 did not affect platelet aggregation, which is an important safety feature. As with

any investigational compound, it is crucial to conduct thorough safety and toxicology studies,

including dose-range finding and assessment of potential off-target effects, before proceeding

to more advanced preclinical and clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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